2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARYMYDRHQVTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring with a pyridine ring.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: The final step involves coupling the thiazolo[5,4-b]pyridine core with a benzamide moiety.
Chemical Reactions Analysis
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The presence of a benzamide group and a fluorine atom enhances its interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 399.5 g/mol.
Target Enzyme: Phosphoinositide 3-Kinase (PI3K)
The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . The compound inhibits the enzymatic activity of PI3K, affecting key signaling pathways involved in cell proliferation and survival.
- Biochemical Pathways : By inhibiting PI3K, the compound disrupts the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This leads to decreased phosphorylation of AKT and reduced downstream signaling, resulting in diminished cell proliferation and survival.
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is investigated for its potential as an anticancer agent due to its inhibitory effects on PI3K. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression.
-
Biological Studies :
- It serves as a valuable tool in research aimed at understanding the biological mechanisms underlying thiazolo[5,4-b]pyridine derivatives. Its interactions with cellular pathways are critical for elucidating its therapeutic potential.
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Chemical Biology :
- The compound can be utilized to study protein-ligand interactions and enzyme inhibition, providing insights into the molecular mechanisms of action pertinent to drug development.
-
Industrial Applications :
- Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
The biological activity of this compound includes:
- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines by interfering with specific signaling pathways related to tumor progression.
- Enzyme Inhibition : The sulfonamide group interacts with amino acid residues in the active sites of enzymes, leading to inhibition crucial for its activity against various targets.
Case Studies and Research Findings
Several studies have documented the efficacy and biological activity of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[5,4-b]pyridine showed enhanced antibacterial properties compared to reference drugs, emphasizing structural modifications' importance in enhancing biological activity.
- Another investigation focused on the kinase inhibition capabilities of the compound, revealing its potential as a therapeutic agent in oncology. Results indicated selective inhibition of tumor-associated kinases without affecting normal cellular functions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The thiazolo[5,4-b]pyridine core plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities:
Key Observations:
Substituent Effects :
- Halogens : The 2-fluoro substituent in the target compound likely improves metabolic stability compared to the 2-bromo analog (), which may exhibit longer half-life but poorer solubility due to bromine’s lipophilicity.
- Methoxy vs. Fluoro : The 3-methoxy analog () demonstrates how electron-donating groups can modulate solubility and target engagement (e.g., sirtuin vs. kinase targets).
Core Heterocycles :
- The thiazolo[5,4-b]pyridine core differentiates the target compound from triazole-thiones () or picolinimidamido derivatives (). These cores influence binding modes; for example, thiazolo-pyridines may intercalate into hydrophobic pockets, while triazoles participate in hydrogen bonding.
Biological Activity :
- The target compound’s thiazolo-pyridine moiety is structurally distinct from the imidazo[4,5-d]thiazolo[5,4-b]pyridine in , which includes an additional imidazole ring. This modification could enhance affinity for kinases but increase synthetic complexity.
- Compounds with picolinimidamido groups () show antiparasitic activity, suggesting that the target compound’s biological profile may differ significantly based on its substituents.
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in and ), whereas triazole-thiones () require cyclocondensation reactions. The latter may involve tautomeric equilibria, complicating purification.
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Biological Activity
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential applications in cancer research.
Chemical Structure and Properties
The compound features a benzamide moiety substituted with a thiazolo[5,4-b]pyridine ring system and a fluorine atom. This unique structure contributes to its biological activity, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway.
Target Enzyme: The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) .
Mode of Action: The compound inhibits the enzymatic activity of PI3K, which plays a crucial role in cell signaling pathways associated with growth and survival. By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, leading to decreased phosphorylation of AKT and reduced downstream signaling. This inhibition results in decreased cell proliferation and survival, particularly in cancer cells where this pathway is often dysregulated .
Structure-Activity Relationships (SAR)
Research indicates that specific structural components significantly influence the biological activity of thiazolo[5,4-b]pyridine derivatives:
- Fluorine Substitution: The presence of fluorine enhances the compound's lipophilicity and electron density, which may improve its interaction with biological targets.
- Pyridine Moiety: The pyridyl group attached to thiazolo[5,4-b]pyridine is essential for maintaining high enzymatic potency against PI3Kα. Variations in this moiety can lead to significant changes in inhibitory activity .
Table 1 summarizes findings from various studies on the IC50 values for different derivatives related to PI3K inhibition:
| Compound | Targeted PI3K Isoform | IC50 (nM) | Comments |
|---|---|---|---|
| 19a | PI3Kα | 3.6 | Strong inhibitor |
| 19b | PI3Kγ | 4.6 | High activity |
| 19c | PI3Kδ | 8.0 | Notable potency |
| 19d | PI3Kβ | 53 | Reduced activity |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of thiazolo[5,4-b]pyridine derivatives as potential therapeutic agents:
- Inhibition Studies: A study highlighted that derivatives like compound 19a exhibited nanomolar IC50 values against multiple isoforms of class I PI3K, indicating their potential as effective inhibitors in cancer therapy .
- Molecular Docking Analysis: Molecular docking studies revealed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that enhance binding affinity .
- Biological Activity Assessment: In vivo studies indicated that compounds with similar structures displayed significant anticancer activities in various cancer cell lines, supporting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
